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Compound of Interest

Compound Name: 3-Bromopropanal

Cat. No.: B3055480

The structural confirmation of 3-Bromopropanal (CsHsBrO) relies on the complementary
information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed
insights into the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry
determines the molecular weight and elemental composition, and can reveal structural features
through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.
For 3-Bromopropanal, both *H and 3C NMR provide crucial information.

1H NMR Spectroscopy

The *H NMR spectrum of 3-Bromopropanal is expected to show three distinct signals
corresponding to the three different types of protons in the molecule: the aldehydic proton (-
CHO), the methylene protons adjacent to the carbonyl group (-CH2-CHO), and the methylene
protons adjacent to the bromine atom (-CH2z-Br).

» Aldehydic Proton (-CHO): This proton is highly deshielded and appears as a triplet in the
downfield region of the spectrum, typically between & 9.0-10.0 ppm.[1][2][3] The triplet
splitting arises from coupling with the adjacent methylene protons.

o Methylene Protons a to Carbonyl (-CH2-CHO): These protons are deshielded by the adjacent
electron-withdrawing carbonyl group and appear as a triplet of doublets. Their chemical shift
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is expected in the range of 6 2.5-3.0 ppm.[1]

o Methylene Protons a to Bromine (-CH2-Br): These protons are deshielded by the
electronegative bromine atom and are expected to resonate as a triplet in the region of & 3.4-
3.8 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum of 3-Bromopropanal will exhibit three signals corresponding to the
three carbon atoms:

e Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear
significantly downfield, typically in the range of & 190-200 ppm.[2][4]

o Methylene Carbon a to Carbonyl (-CH2-CHO): This carbon will appear in the range of & 45-
55 ppm.

o Methylene Carbon a to Bromine (-CH2-Br): This carbon will be found in the range of  25-35
ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and formula of a compound.[5] For 3-Bromopropanal, the mass spectrum will show a
characteristic pattern due to the presence of the bromine atom.

e Molecular lon Peak (M*): Bromine has two major isotopes, 7°Br and 81Br, with nearly equal
natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two
molecular ion peaks of almost equal intensity, separated by 2 m/z units. For 3-
Bromopropanal (CsHsBrO), the molecular ion peaks will be observed at m/z = 136 (for 7°Br)
and m/z = 138 (for 8Br). The monoisotopic mass is 135.95238 Da.[7]

o Fragmentation Patterns: Aldehydes and halogenated compounds exhibit characteristic
fragmentation patterns.[2][8] Common fragmentation pathways for 3-Bromopropanal may
include:

o o-cleavage: Loss of the aldehydic proton (He) to give an [M-1]* ion, or loss of the formyl
radical (*CHO) to give an [M-29]* ion.
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o Cleavage of the C-Br bond: Loss of the bromine radical (*Br) to give an [M-79]* or [M-81]*
ion.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for the structural elucidation of 3-Bromopropanal,
other techniques can provide complementary information.

o Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For 3-
Bromopropanal, a strong absorption band in the region of 1720-1740 cm~* would indicate
the presence of the carbonyl group (C=0) of the aldehyde.[1][3] A characteristic C-H stretch
of the aldehyde group can also be observed around 2720 cm~t and 2820 cm~1.[3]

o Gas Chromatography (GC): GC can be used to separate 3-Bromopropanal from a mixture
and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Quantitative Data Summary
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Technique

Parameter

Expected Value Notes

1H NMR

Chemical Shift (d) -
CHO

9.0 - 10.0 ppm Triplet

Chemical Shift (3) -

2.5-3.0 ppm Triplet of doublets
CH2-CHO
Chemical Shift (d) - )

3.4-3.8 ppm Triplet
CH2-Br

Chemical Shift (d) -
13C NMR 190 - 200 ppm

CHO
Chemical Shift (9) -

45 - 55 ppm
CH2-CHO
Chemical Shift (d) -

25 - 35 ppm
CH2-Br

Due to 7°Br and 81Br
Mass Spec. Molecular lon (M%) m/z 136, 138 )
isotopes

[M-H]*+ m/z 135, 137
[M-CHOJ* m/z 107, 109
[M-Br]* m/z 57

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromopropanal in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCI3) in an NMR tube. Add a small amount of an internal

standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
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spectrum to determine the relative number of protons.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
cause ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of 3-Bromopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NMR and Mass Spectrometry Analysis of 3-
Bromopropanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055480#nmr-and-mass-spectrometry-analysis-of-3-
bromopropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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